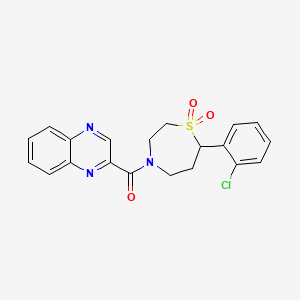![molecular formula C25H26N2O5 B2889847 6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886167-09-5](/img/structure/B2889847.png)
6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrrole ring, a chromeno ring, a methoxy group, a morpholinopropyl group, and a phenyl group . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than pyridine, pyrazine, pyrimidine, and pyridazine .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. Pyrrole compounds can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and chromeno rings are aromatic and planar, contributing to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrole ring might undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Electron Transport Layer for Polymer Solar Cells
Research by Hu et al. (2015) introduced a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, demonstrating its application as an efficient electron transport layer (ETL) in inverted polymer solar cells. This underscores the potential of structurally related compounds in enhancing the efficiency of solar energy devices Lin Hu et al., 2015.
Biodegradable Polyesteramides
Veld et al. (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives. This highlights the compound's relevance in developing environmentally friendly polymers with potential applications in medical devices and drug delivery systems P. J. I. Veld et al., 1992.
Photoluminescent Conjugated Polymers
A study by Beyerlein and Tieke (2000) on the synthesis of π-conjugated polymers containing DPP units suggests potential applications in organic optoelectronic materials due to their strong photoluminescence and good solubility. This indicates the use of similar compounds in the development of organic light-emitting diodes (OLEDs) and other photonic devices T. Beyerlein & B. Tieke, 2000.
Synthesis of Antibacterial Agents
The synthesis and evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery, as studied by Rautio et al. (2000), suggest the potential of related compounds in pharmaceutical applications, particularly in designing prodrugs for improved drug delivery J. Rautio et al., 2000.
Optoelectronic Properties
The electrochemical polymerization of N-Arylated and N-Alkylated EDOT-Substituted Pyrrolo[3,4-c]pyrrole-1,4-dione Derivatives and their influence on optical and electronic properties, as reported by Zhang et al. (2009), demonstrates the compound's utility in the field of electronic materials, particularly in the fabrication of electronic devices with specific optical properties Kai A. I. Zhang et al., 2009.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-18-8-9-19-20(16-18)32-24-21(23(19)28)22(17-6-3-2-4-7-17)27(25(24)29)11-5-10-26-12-14-31-15-13-26/h2-4,6-9,16,22H,5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLWKPBGOZHYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

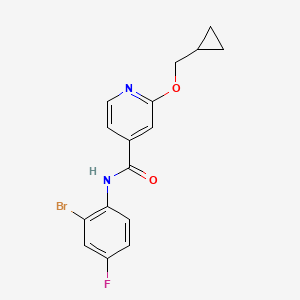
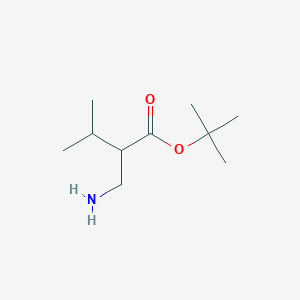
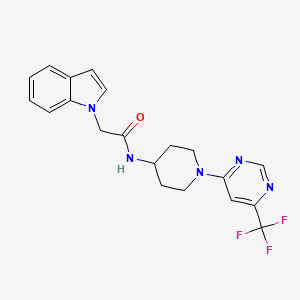
![4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2889767.png)
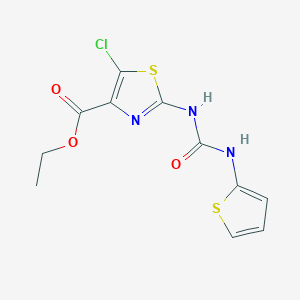
![N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2889777.png)
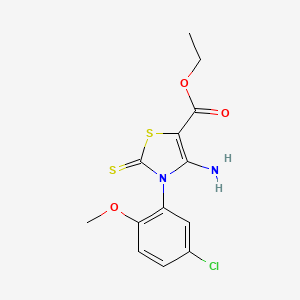

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2889780.png)
![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2889784.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)
